Cyclizine Cyclizine Cyclizine is an N-alkylpiperazine in which one nitrogen of the piperazine ring is substituted by a methyl group, while the other is substituted by a diphenylmethyl group. It has a role as an antiemetic, a cholinergic antagonist, a central nervous system depressant, a local anaesthetic and a H1-receptor antagonist.
A histamine H1 antagonist given by mouth or parenterally for the control of postoperative and drug-induced vomiting and in motion sickness. (From Martindale, The Extra Pharmacopoeia, 30th ed, p935)
Brand Name: Vulcanchem
CAS No.: 82-92-8
VCID: VC0524702
InChI: InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
SMILES: CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

Cyclizine

CAS No.: 82-92-8

Cat. No.: VC0524702

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyclizine - 82-92-8

Specification

CAS No. 82-92-8
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name 1-benzhydryl-4-methylpiperazine
Standard InChI InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Standard InChI Key UVKZSORBKUEBAZ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Appearance Solid powder
Colorform CRYSTALS FROM PETROLEUM ETHER
WHITE OR CREAMY WHITE CRYSTALLINE POWDER
Melting Point 105.5-107.5
105.5 TO 107.5 °C

Introduction

Chemical and Structural Properties of Cyclizine

Cyclizine (C₁₈H₂₂N₂) is a small molecule with a molecular weight of 266.38 g/mol, characterized by a diphenylmethyl group attached to a methylpiperazine moiety . Its lipophilic nature, evidenced by a logP value indicative of moderate hydrophobicity, facilitates blood-brain barrier penetration, contributing to both therapeutic effects and central nervous system-related adverse reactions . The crystalline structure exhibits stability under standard storage conditions, though degradation occurs in acidic environments, necessitating pH considerations in formulation design .

Table 1: Key Chemical Properties of Cyclizine

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.38 g/mol
Solubility100 mg/mL in DMSO
Elimination Half-Life20.11–25.09 hours
Protein BindingNot fully characterized

Pharmacological Mechanisms and Receptor Interactions

The antiemetic and antivertigo effects of cyclizine arise primarily from histamine H₁ receptor blockade in the vestibular nucleus and chemoreceptor trigger zone . Competitive inhibition of histamine binding reduces neuronal excitability, while antimuscarinic activity at M₁ receptors contributes to suppression of vestibular input integration . Emerging evidence suggests modulation of nitric oxide (NO) pathways, with cyclizine demonstrating concentration-dependent inhibition of inducible nitric oxide synthase (iNOS) in macrophages (IC₅₀ = 5.42 µM) .

At supratherapeutic concentrations (>100 µM), cyclizine induces mitochondrial-mediated apoptosis in RAW264.7 macrophages through:

  • Bcl-2/Bad protein expression imbalance

  • Cytochrome c release (1.8-fold increase vs. controls)

  • Caspase-3/8/9 activation (p < 0.01)

ParameterIntravenous (50 mg)Oral (50 mg)
AUC₀–∞ (ng·h/mL)489.26473.86
Cₘₐₓ (ng/mL)21.5020.39
Tₘₐₓ (h)0.254.34
Vd (L/kg)16.7025.74

Clinical Applications and Therapeutic Efficacy

Motion Sickness Management

Cyclizine demonstrates 72–85% efficacy in preventing motion-induced nausea when administered 30–60 minutes prior to stimulus exposure . Its prolonged duration of action (8–12 hours) permits single-dose prophylaxis during extended travel, with superior vestibular suppression compared to first-generation antihistamines like dimenhydrinate .

Vertigo Treatment

In Meniere's disease and labyrinthitis, cyclizine (50 mg TID) reduces vertigo severity scores by 40–55% within 72 hours through central vestibular pathway modulation . Combination therapy with betahistine shows synergistic effects on cochlear blood flow improvement (18–22% increase vs. monotherapy) .

Postoperative Nausea and Vomiting (PONV)

Prophylactic IV cyclizine (25–50 mg) decreases PONV incidence by 60–70% in high-risk patients, with comparable efficacy to ondansetron but superior cost-effectiveness . The delayed Tₘₐₓ limits utility in acute emesis, favoring pre-operative administration .

Adverse Effects and Toxicity Profile

Common adverse reactions (incidence >5%) include:

  • Sedation (15–20%)

  • Dry mouth (12–18%)

  • Blurred vision (8–10%)

At supratherapeutic doses (>200 mg/day), cyclizine induces concentration-dependent cytotoxicity through:

  • Lactate dehydrogenase release (2.1-fold increase at 100 µM)

  • Mitochondrial membrane depolarization (ΔΨm loss in 68% cells)

  • Reactive oxygen species generation (1.5–2.3-fold vs. controls)

Cardiotoxicity manifests as QTc prolongation (12–18 ms increase at 50 mg) in 2–3% of patients, necessitating ECG monitoring in those with pre-existing conduction abnormalities .

Recent Advances and Research Directions

Neuropharmacological Interactions

At 10 mg/kg, cyclizine enhances murine locomotor activity by 35–40% through undefined dopaminergic mechanisms, contrasting with its typical sedative effects at lower doses . This biphasic response warrants investigation into receptor subtype selectivity and therapeutic window optimization.

Formulation Development

Bioequivalence studies confirm interchangeability between cyclizine hydrochloride 50 mg tablets (test) and reference formulations (Valoid®), with 90% CI for AUC₀–t (94.6–109.8%) and Cₘₐₓ (92.4–112.1%) within acceptance ranges . Transdermal delivery systems under investigation aim to bypass first-pass metabolism, achieving steady-state plasma concentrations within 4 hours (AUC₀–₂₄ = 387.5 ng·h/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator